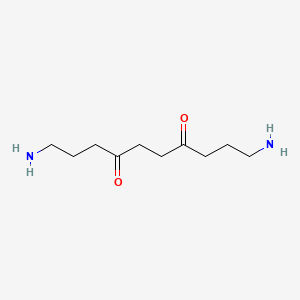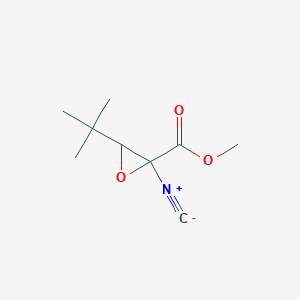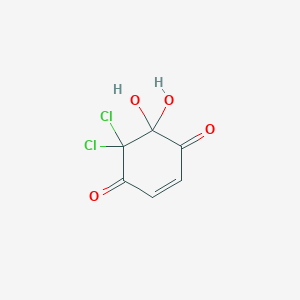
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is a chemical compound with a unique structure that includes two chlorine atoms and two hydroxyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione typically involves the chlorination of cyclohexene derivatives followed by hydroxylation. One common method includes the reaction of cyclohexene with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can remove the chlorine atoms or hydroxyl groups, leading to different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce dechlorinated or dehydroxylated derivatives.
Scientific Research Applications
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include oxidative stress responses and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxycyclohex-5-ene-1,2,3,4-tetrone:
2,3,5,5,6,6-Hexahydroxycyclohex-2-ene-1,4-dione: Another related compound with multiple hydroxyl groups.
Uniqueness
5,5-Dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Properties
CAS No. |
91948-46-8 |
|---|---|
Molecular Formula |
C6H4Cl2O4 |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
5,5-dichloro-6,6-dihydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O4/c7-5(8)3(9)1-2-4(10)6(5,11)12/h1-2,11-12H |
InChI Key |
LVOBJCMQTGNPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)(O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


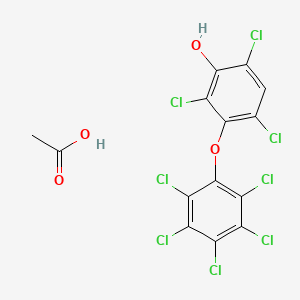
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
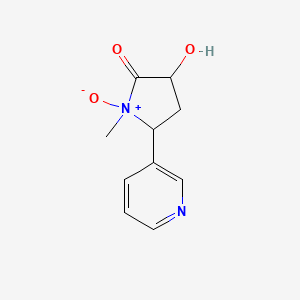
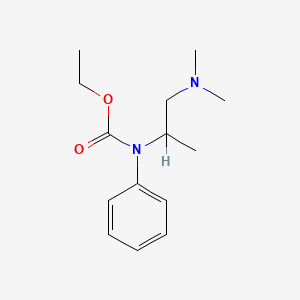
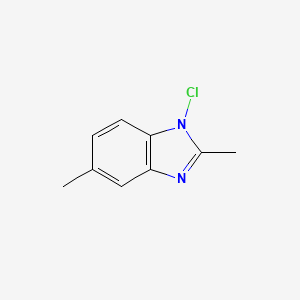
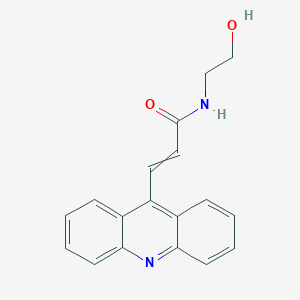
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
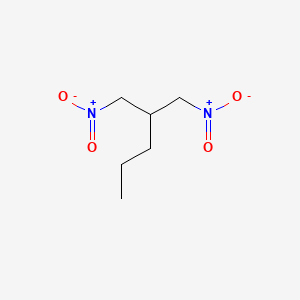
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)



